Phenyl(2-thioxopyrrolidin-1-yl)methanone
Description
Phenyl(2-thioxopyrrolidin-1-yl)methanone is a thiocarbonyl-containing compound featuring a pyrrolidine ring substituted with a thioxo (C=S) group at the 2-position and a phenyl ketone moiety. The thioxo group distinguishes it from oxygen-containing analogs (e.g., pyrrolidin-1-yl methanones) and may enhance lipophilicity, alter electronic properties, and influence metabolic stability or bioactivity . The following analysis extrapolates insights from structurally related compounds.
Properties
CAS No. |
147354-42-5 |
|---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
phenyl-(2-sulfanylidenepyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C11H11NOS/c13-11(9-5-2-1-3-6-9)12-8-4-7-10(12)14/h1-3,5-6H,4,7-8H2 |
InChI Key |
WALPPOPBOGVCTR-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CC(=S)N(C1)C(=O)C2=CC=CC=C2 |
Synonyms |
2-Pyrrolidinethione, 1-benzoyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- Absence of Direct Data: No experimental data (e.g., spectroscopic, biological) for Phenyl(2-thioxopyrrolidin-1-yl)methanone are available in the provided evidence. Comparisons rely on structural analogs.
- Hypothetical Predictions: Solubility: Reduced aqueous solubility compared to CAS 69433-27-8 due to increased hydrophobicity from the thioxo group. Reactivity: Potential for nucleophilic attack at the thiocarbonyl group, unlike stable ketones in –3.
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